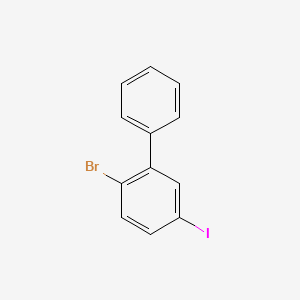

2-Bromo-5-iodo-1,1'-biphenyl

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H8BrI |

|---|---|

Molecular Weight |

359.00 g/mol |

IUPAC Name |

1-bromo-4-iodo-2-phenylbenzene |

InChI |

InChI=1S/C12H8BrI/c13-12-7-6-10(14)8-11(12)9-4-2-1-3-5-9/h1-8H |

InChI Key |

HACBIUZTXDBLAP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)I)Br |

Origin of Product |

United States |

Contextualization Within Modern Organic Synthesis and Material Science Research

Biphenyl (B1667301) derivatives are fundamental scaffolds in numerous applications, ranging from pharmaceuticals to organic light-emitting diodes (OLEDs). rsc.org The introduction of halogen atoms onto the biphenyl core dramatically influences the molecule's electronic properties, reactivity, and steric hindrance, thereby expanding its utility in both organic synthesis and material science. rsc.orgarabjchem.org

In modern organic synthesis, halogenated biphenyls serve as versatile intermediates. The carbon-halogen bonds provide reactive sites for a variety of cross-coupling reactions, allowing for the construction of more complex molecular architectures. rsc.org For instance, the differential reactivity of bromine and iodine atoms in a molecule like 2-Bromo-5-iodo-1,1'-biphenyl can be exploited for selective, stepwise functionalization.

From a material science perspective, the incorporation of heavy atoms like bromine and iodine into the biphenyl structure can enhance properties such as phosphorescence, making them suitable for applications in OLEDs. rsc.org The specific substitution pattern of the halogens also dictates the planarity and rotational barrier of the biphenyl system, which in turn affects the material's bulk properties. iarc.fr

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| CAS Number | 1226452-23-8 | lookchem.comchemscene.com |

| Molecular Formula | C₁₂H₈BrI | chemscene.com |

| Molecular Weight | 359.00 g/mol | chemscene.com |

| Purity | ≥98% | chemscene.com |

| Storage | 4°C, protect from light | chemscene.com |

Strategic Importance of Dihalogentated Biphenyl Architectures in Synthetic Methodologies

Dihalogenated biphenyls are of strategic importance due to their ability to undergo sequential and site-selective cross-coupling reactions. This allows for the controlled and predictable synthesis of complex, unsymmetrically substituted biphenyls, which are often challenging to prepare using other methods. The distinct reactivity of different halogens (e.g., I > Br > Cl) is a key factor that synthetic chemists leverage. For example, the carbon-iodine bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond. rsc.org

This differential reactivity enables a synthetic strategy where the iodine-substituted position is functionalized first, leaving the bromine-substituted position available for a subsequent, different coupling reaction. This orthogonal reactivity is a cornerstone of modern synthetic strategy, allowing for the efficient construction of intricate molecular frameworks from relatively simple starting materials.

Common synthetic routes to access dihalogenated biphenyls include palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, between appropriately substituted halobenzenes and phenylboronic acids. rsc.orgosti.gov For instance, coupling a dihalobenzene with a phenylboronic acid can yield a dihalogenated biphenyl (B1667301).

Historical Trajectories and Evolution of Research on Ortho and Para Substituted Biphenyl Systems

Regiospecific Halogenation Strategies for Biphenyl Scaffolds

Achieving the desired substitution pattern in polysubstituted biphenyls requires a high degree of regiocontrol. Several strategies have been developed to selectively introduce halogen atoms at specific positions on the biphenyl core.

Directed Ortho-Metalation and Subsequent Iodination/Bromination

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.orgnih.gov This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.orguwindsor.ca The resulting aryllithium intermediate can then be quenched with an electrophilic halogen source to introduce a bromine or iodine atom with high precision.

The O-carbamate group is recognized as one of the most effective DMGs for this purpose. nih.gov For instance, an O-aryl N,N-diethylcarbamate can direct lithiation to the ortho position, which can subsequently be treated with iodine (I₂) or a bromine source like 1,2-dibromo-1,1,2,2-tetrachloroethane to yield the corresponding halogenated product. This strategy offers a reliable route to ortho-halogenated biphenyls, which can be precursors to more complex derivatives. The efficiency of the DoM reaction allows for the selective metalation of the C-H bond adjacent to the directing group, promoting the reaction due to both coordination and inductive effects. researchgate.net

Recent advancements have also explored the use of boron-containing directing groups. These groups can facilitate ortho-functionalization, including halogenation, by first installing a boron moiety that can then be converted to a halogen atom. gu.se This two-step process provides an alternative and sometimes more versatile approach to achieving regioselective halogenation.

Electrophilic Aromatic Substitution with Controlled Regioselectivity

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for modifying aromatic compounds. youtube.com However, controlling the regioselectivity of SEAr on a biphenyl system can be challenging due to the presence of two aromatic rings with multiple reactive positions. youtube.com The substitution pattern is governed by the electronic properties of existing substituents.

In the case of biphenyl itself, electrophilic attack generally occurs at the ortho and para positions due to the activating nature of the phenyl group. youtube.com To achieve a specific substitution pattern like that in 2-Bromo-5-iodo-1,1'-biphenyl, the directing effects of pre-existing groups must be carefully considered. For example, introducing an activating group can direct subsequent halogenation to specific positions. Conversely, deactivating groups can also be used to control the site of electrophilic attack.

The use of protecting groups can also influence the regioselectivity of electrophilic halogenation. For instance, the tetrafluoropyridyl (TFP) group, when used to protect a phenol, can deactivate the ring it is attached to, thereby directing electrophilic substitution to a different aromatic ring within the molecule. worktribe.comacs.org This strategy of remote regiocontrol offers a sophisticated way to achieve substitution patterns that are not accessible through classical SEAr rules. acs.org

The choice of solvent can also play a crucial role. Hexafluoroisopropanol (HFIP) has been shown to be an effective solvent for the regioselective halogenation of arenes with N-halosuccinimides, providing good yields and high regioselectivity under mild conditions. researchgate.net

| Catalyst/Reagent | Substrate | Product | Yield (%) | Regioselectivity | Reference |

| N-Chlorosuccinimide (NCS) | Phenol | 2-Chlorophenol | 65 | ortho-selective | nsf.gov |

| N-Bromosuccinimide (NBS) in HFIP | Alkyl arenes | para-Bromoalkylarenes | Good | para-selective | researchgate.net |

| Tetrafluoropyridyl (TFP) protecting group | Multi-aromatic systems | Regioselectively halogenated products | Varies | Remote regiocontrol | worktribe.comacs.org |

Palladium-Catalyzed Halogenation Protocols

Palladium-catalyzed reactions are indispensable tools in modern organic synthesis, offering mild and selective methods for forming carbon-halogen bonds. While more commonly used for cross-coupling reactions, palladium catalysis can also be employed for direct C-H halogenation. These methods often involve a directing group to achieve regioselectivity. For example, a picolinamide (B142947) directing group can be used to direct the palladium-catalyzed thiolation of naphthylamine derivatives. researchgate.net Similar principles can be applied to halogenation reactions.

More frequently, palladium catalysis is used in the synthesis of halogenated biphenyls through cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.org In this approach, a halogenated aryl boronic acid is coupled with another aryl halide in the presence of a palladium catalyst. rsc.org By carefully choosing the starting materials, specific dihalogenated biphenyls can be synthesized. For instance, the coupling of a bromo-iodophenylboronic acid with a phenyl halide could be a potential route, though the selective reaction at one halogen site over the other would be a key challenge.

Precursor Synthesis and Functional Group Interconversion Routes to this compound

The synthesis of this compound often involves the strategic manipulation of functional groups on pre-existing biphenyl or benzene-derived starting materials.

Derivatization from Biphenyl-Based Starting Materials

A common approach to synthesizing complex biphenyl derivatives is to start with a simpler, commercially available biphenyl compound and introduce the desired functional groups in a stepwise manner. For example, one could start with 2-aminobiphenyl (B1664054) or 2-bromobiphenyl (B48390) and introduce the iodine and the other halogen through a series of reactions.

A plausible synthetic sequence could involve the diazotization of an appropriately substituted aminobiphenyl, followed by a Sandmeyer-type reaction to introduce a bromine or iodine atom. For example, starting with an amino-iodobiphenyl, the amino group could be converted to a diazonium salt and subsequently replaced with a bromine atom.

Functional group interconversion is a key strategy in this context. imperial.ac.ukfiveable.me This involves converting one functional group into another through reactions like substitution, oxidation, or reduction. imperial.ac.uk For example, a nitro group can be reduced to an amino group, which can then be converted to a halogen via diazotization.

| Starting Material | Reagents | Intermediate/Product | Key Transformation |

| 2-Aminobiphenyl | 1. NaNO₂, H₂SO₄; 2. CuBr, HBr | 2-Bromobiphenyl | Diazotization-Sandmeyer |

| 2-Nitrobiphenyl | 1. Fe, HCl; 2. NaNO₂, H₂SO₄; 3. KI | 2-Iodobiphenyl | Reduction, Diazotization-Sandmeyer |

| 2-Iodo-1,1'-biphenyl | 1. n-BuLi; 2. I₂ | 2,2'-Diiodo-1,1'-biphenyl | Halogen-metal exchange, Iodination |

Tandem Reaction Sequences for Asymmetric Halogenation

Tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer an efficient approach to building molecular complexity. princeton.edumdpi.com In the context of synthesizing chiral biphenyls, tandem sequences involving asymmetric halogenation are particularly valuable.

While the direct asymmetric synthesis of this compound is not widely reported, the principles of asymmetric halogenation can be applied. Chiral catalysts, such as chiral phosphoric acids or copper-bisoxazoline complexes, can be used to control the stereochemistry of halogenation reactions. escholarship.orgacs.org For example, a copper-catalyzed asymmetric halogenation of cyclic diaryliodonium salts has been developed to produce axially chiral 2,2'-dihalobiaryls with excellent enantioselectivity. acs.org

A tandem sequence might involve an initial asymmetric reaction to establish a chiral center, followed by a subsequent halogenation step. While not directly leading to this compound, these methodologies highlight the potential for developing enantioselective routes to halogenated biphenyls. The development of tandem reactions that can introduce both bromine and iodine atoms in a controlled and asymmetric manner remains an active area of research.

Advanced Purification Techniques and Methodological Considerations in Synthetic Protocols

The synthesis of asymmetrically substituted biphenyls such as this compound requires careful consideration of purification strategies to isolate the target compound from starting materials, catalysts, and potential side products. Similarly, several methodological factors during the synthesis are crucial for achieving high yields and purity.

Advanced Purification Techniques

The purification of halogenated biphenyls often involves a combination of chromatographic and non-chromatographic methods to achieve high purity (≥98%). chemscene.com

Flash Column Chromatography: This is a primary and widely used technique for the purification of this compound and similar compounds. rsc.org Silica (B1680970) gel is the standard stationary phase. The choice of eluent (mobile phase) is critical for effective separation. A common mobile phase system is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. rsc.org The ratio of these solvents is optimized to achieve good separation of the desired product from impurities. For instance, a hexane/EtOAc ratio of 10:1 or 20:1 has been reported for the purification of related brominated and iodinated aromatic compounds. rsc.org

Crystallization: This technique is often used as a final purification step after column chromatography. chemicalbook.com By dissolving the crude product in a suitable solvent (like ethanol) at an elevated temperature and then allowing it to cool slowly, the target compound can form pure crystals, leaving impurities behind in the solvent. chemicalbook.com For example, 2-bromo-2'-iodobiphenyl (B3190161) has been successfully purified by crystallization from ethanol (B145695) to yield colorless needles. chemicalbook.com

Pressurized Liquid Extraction (PLE): For samples where the target compound is in a complex matrix, such as in biological or environmental samples, selective pressurized liquid extraction (S-PLE) can be employed. This technique uses solvents at elevated temperatures and pressures to enhance extraction efficiency. By optimizing the solvent system (e.g., n-hexane:dichloromethane) and using a fat retainer like Florisil, it is possible to selectively extract halogenated contaminants while minimizing the co-extraction of lipids. researchgate.net

Treatment with Sulfuric Acid and Silica Gel: For the removal of lipids and other organic co-extracts, a purification step involving sulfuric acid-treated silica gel can be effective. This is particularly useful in the analysis of hydroxylated polychlorinated biphenyls (OH-PCBs) from food samples and can be adapted for similar halogenated biphenyls. mdpi.com

Methodological Considerations in Synthetic Protocols

Several factors must be carefully controlled during the synthesis of this compound to ensure a successful reaction.

Choice of Synthetic Route: The most common and effective methods for synthesizing unsymmetrical biphenyls are transition metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example. rsc.org This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. The Ullmann reaction, which involves the copper-catalyzed coupling of two aryl halides, is another established method. rsc.orgrsc.org

Catalyst and Ligand Selection: The choice of the palladium catalyst and its associated ligands is crucial for the efficiency of Suzuki-Miyaura coupling reactions. For instance, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used catalyst. rsc.org The ligand can influence the stability and reactivity of the catalytic species, thereby affecting the reaction yield.

Reaction Conditions:

Solvent: The choice of solvent can significantly impact the reaction rate and yield. A variety of solvents can be used, including tetrahydrofuran (B95107) (THF), dioxane, and dimethylformamide (DMF). rsc.org Biphasic solvent systems, such as toluene/water/ethanol, are also employed.

Base: A base is required to activate the boronic acid in Suzuki-Miyaura couplings. Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are frequently used. rsc.org

Temperature: The reaction temperature is a critical parameter that needs to be optimized. Many coupling reactions are carried out at elevated temperatures, such as 80°C or under reflux conditions. rsc.org

Inert Atmosphere: To prevent the degradation of the catalyst and other reagents, these reactions are typically performed under an inert atmosphere, such as argon or nitrogen. chemicalbook.com

Reactivity of Halogens: In dihalogenated precursors, the differential reactivity of the halogen atoms can be exploited for selective reactions. For instance, the carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This allows for sequential functionalization, where the iodine atom can be selectively reacted while the bromine atom remains intact for subsequent transformations. rsc.org

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds, particularly in the synthesis of biaryls and polyaryls. acs.orgresearchgate.net For a substrate like this compound, the reaction can be controlled to achieve selective or sequential coupling.

While the C-I bond is inherently more reactive, selective coupling at the C-Br bond can be achieved through careful optimization of the catalytic system. This typically involves the use of specialized palladium catalysts and ligands that can modulate the relative rates of oxidative addition to the C-Br and C-I bonds. Research into biphenyl-based arsine ligands has shown that the choice of ligand can significantly influence catalyst efficiency in coupling reactions. rsc.org By selecting a catalyst system that exhibits a lower activation barrier for the C-Br bond relative to the C-I bond, or by temporarily protecting the more reactive iodo group, selective functionalization at the bromine position becomes feasible.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at C-Br (Data is illustrative, based on principles of catalyst control)

| Coupling Partner | Catalyst System | Base | Solvent | Product |

|---|

The greater reactivity of the C-I bond compared to the C-Br bond in the oxidative addition step of the palladium catalytic cycle is a well-established principle. rsc.org This inherent difference allows for highly regioselective monofunctionalization at the iodine position under standard Suzuki-Miyaura conditions, leaving the bromine atom intact for subsequent transformations. A study involving the closely related 4-bromo-4'-iodo-1,1'-biphenyl demonstrated that chemo- and diastereoselective arylation occurs preferentially at the C-I bond. rsc.org This selectivity is achieved using common palladium catalysts, as the energy required to break the C-I bond is lower than that for the C-Br bond.

Table 2: Selective Suzuki-Miyaura Monofunctionalization at the C-I Position

| Coupling Partner | Catalyst System | Base | Solvent | Temperature | Product | Ref. |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | Reflux | 2-Bromo-5-phenyl-1,1'-biphenyl | researchgate.net |

The ability to perform selective monofunctionalization is the foundation for sequential double coupling. This powerful strategy enables the synthesis of unsymmetrical polyaryl compounds, such as terphenyls and quaterphenyls. rsc.org The process involves two distinct steps:

First Coupling: A selective Suzuki-Miyaura reaction is performed at the more reactive C-I position with a specific arylboronic acid. The resulting 2-bromo-5-aryl-1,1'-biphenyl is isolated.

Second Coupling: The isolated intermediate, which still contains the C-Br bond, is subjected to a second Suzuki-Miyaura coupling with a different arylboronic acid. This step typically requires more forcing conditions (e.g., higher temperature or a more active catalyst) to activate the less reactive C-Br bond.

This stepwise approach provides precise control over the final structure, allowing for the construction of a diverse library of complex polyaryl motifs from a single starting material. rsc.org

The regioselectivity of the Suzuki-Miyaura reaction on dihalogenated substrates like this compound is governed primarily by the initial oxidative addition step. illinois.eduuwindsor.ca The catalytic cycle begins with a Pd(0) species, which inserts into the carbon-halogen bond. Kinetic and theoretical studies have shown that the oxidative addition to a C-I bond has a lower activation energy than addition to a C-Br bond. rsc.org This kinetic preference ensures that under controlled conditions, the catalyst will react preferentially with the iodo-substituent.

The key steps in the mechanism are:

Oxidative Addition: The Pd(0) catalyst selectively adds to the C-I bond of this compound to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the iodide. rsc.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. uwindsor.ca

The C-Br bond remains largely unreacted during this cycle, provided the reaction conditions are not overly harsh, allowing for its participation in a subsequent, separate coupling reaction.

Stille Cross-Coupling Reactions

The Stille reaction, which couples an organohalide with an organostannane (organotin) reagent, is another cornerstone of C-C bond formation. wikipedia.orglibretexts.org Similar to the Suzuki-Miyaura reaction, it relies on a palladium catalyst and exhibits predictable chemoselectivity with dihalogenated substrates.

In Stille couplings, the reactivity of organohalides also follows the general trend of I > Br > OTf > Cl. nih.gov This allows for the highly selective monofunctionalization of this compound at the C-I position. By reacting the substrate with one equivalent of an organostannane reagent under appropriate palladium catalysis, the tin-bearing organic group can be selectively installed at the 5-position, leaving the bromo group at the 2-position untouched. jcu.edu.au The choice of solvent and ligands can further enhance this selectivity, preventing side reactions or double coupling. nih.gov

Table 3: Regioselective Stille Monofunctionalization

| Coupling Partner | Catalyst System | Solvent | Temperature | Product | Ref. |

|---|---|---|---|---|---|

| (Ethenyl)tributyltin | PdCl₂(PPh₃)₂ | 1,4-Dioxane | Reflux | 2-Bromo-5-ethenyl-1,1'-biphenyl | nih.gov |

Bifunctionalization and Complex Molecular Architecture Construction

The differential reactivity of the two halogen sites on this compound enables a programmed, sequential approach to the synthesis of highly substituted and complex molecular frameworks. By carefully selecting the coupling partners and reaction conditions, chemists can functionalize the iodine position while leaving the bromine intact for a subsequent, different transformation. This stepwise method is fundamental to building complex structures from relatively simple, commercially available starting materials.

This strategy often involves an initial, milder cross-coupling reaction (e.g., Suzuki, Sonogashira, or Negishi) at the more labile C-I bond. The resulting mon-functionalized bromo-biphenyl intermediate can then be isolated and subjected to a second, often more forcing, coupling reaction at the C-Br position. This orthogonal reactivity is instrumental in creating unsymmetrical biphenyl derivatives and polycyclic aromatic systems that would be challenging to synthesize through other methods. rsc.orgvanderbilt.edu The ability to introduce two different functional groups in a controlled manner is a powerful tool for creating molecules with tailored electronic and steric properties.

Negishi Cross-Coupling Reactions

The Negishi cross-coupling, which pairs an organozinc reagent with an organic halide, is a robust method for forming carbon-carbon bonds. wikipedia.org Its high functional group tolerance and effectiveness in creating sp²-sp², sp²-sp³, and sp²-sp bonds make it particularly suitable for the intricate functionalization of substrates like this compound.

Zinc-Mediated Coupling at Selective Halogen Sites

A key advantage of the Negishi reaction in the context of dihalogenated aromatics is its high chemoselectivity. The palladium-catalyzed coupling occurs preferentially at the more reactive C-I bond, allowing for the selective introduction of a substituent at the 5-position of the biphenyl system. mdpi.comuni-muenchen.de This selectivity is rooted in the relative bond dissociation energies and the kinetics of oxidative addition to the palladium(0) catalyst, with the C-I bond being significantly easier to cleave.

By employing one equivalent of an organozinc reagent, such as an alkylzinc or arylzinc chloride, one can achieve selective mono-arylation or mono-alkylation. The resulting 2-bromo-5-substituted-1,1'-biphenyl retains the C-Br bond, which can be used for further transformations, such as a subsequent Stille, Suzuki, or even a second Negishi coupling. acs.org

Table 1: Selective Negishi Cross-Coupling at the C-I Position This table presents hypothetical yet plausible data based on established chemical principles for selective Negishi reactions.

| Entry | Organozinc Reagent (R-ZnCl) | Catalyst | Ligand | Product (5-R-2-bromo-1,1'-biphenyl) | Anticipated Yield |

|---|---|---|---|---|---|

| 1 | Phenylzinc chloride | Pd(PPh₃)₄ | PPh₃ | 2-Bromo-5-phenyl-1,1'-biphenyl | High |

| 2 | n-Butylzinc chloride | Pd₂(dba)₃ | SPhos | 2-Bromo-5-butyl-1,1'-biphenyl | High |

Formation of Sterically Hindered Biphenyl Derivatives

The Negishi coupling is also highly effective for the synthesis of sterically hindered biphenyls. The introduction of bulky substituents around the biphenyl core can enforce a high dihedral angle between the two phenyl rings, leading to unique photophysical properties and applications in materials science and as specialized ligands. nih.gov The reaction can successfully couple substrates with significant steric bulk, including secondary alkyl groups and ortho-substituted aryl partners. acs.orgnih.gov

For instance, coupling this compound with a sterically demanding organozinc reagent like isopropylzinc chloride or cyclohexylzinc chloride would first occur at the 5-position. A subsequent coupling at the 2-position would introduce a second bulky group ortho to the biphenyl linkage, resulting in a highly twisted and sterically congested molecule. This capability is crucial for the rational design of complex three-dimensional structures.

Sonogashira Cross-Coupling Reactions

The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, is the premier method for synthesizing arylalkynes and conjugated enynes. libretexts.org This reaction is catalyzed by a combination of palladium and copper(I) and proceeds with high efficiency and selectivity. mdpi.com

Alkynylation for Extended π-Conjugated Systems

The Sonogashira coupling is instrumental in extending the π-conjugated system of aromatic molecules, a key strategy in the development of organic electronic materials. When applied to this compound, the reaction demonstrates excellent regioselectivity, with the alkynyl group adding exclusively to the more reactive iodo-substituted position. libretexts.org This leaves the bromo substituent untouched, providing a synthetic handle for subsequent modifications. nih.gov

This selective alkynylation allows for the creation of intermediates like 2-bromo-5-(alkynyl)-1,1'-biphenyl. These molecules are valuable precursors for polymers, dyes, and molecular wires, where the extended π-system is essential for desired electronic and optical properties. The retained bromine atom allows for further elaboration, such as polymerization through a second cross-coupling reaction.

Table 2: Selective Sonogashira Alkynylation of this compound This table presents hypothetical yet plausible data based on established chemical principles for selective Sonogashira reactions.

| Entry | Terminal Alkyne (R-C≡CH) | Pd Catalyst | Cu(I) Source | Base | Product (2-Bromo-5-(R-C≡C)-1,1'-biphenyl) |

|---|---|---|---|---|---|

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | TEA | 2-Bromo-5-(phenylethynyl)-1,1'-biphenyl |

| 2 | (Trimethylsilyl)acetylene | Pd(PPh₃)₄ | CuI | DiPEA | 2-Bromo-5-((trimethylsilyl)ethynyl)-1,1'-biphenyl |

Tandem Annulation and Cyclization via Alkyne Intermediates

The alkyne functionality, once installed via a selective Sonogashira coupling, can serve as a reactive center for subsequent intramolecular reactions, leading to the formation of new rings. These tandem or domino sequences, where a single synthetic operation triggers multiple bond-forming events, are highly efficient for constructing complex polycyclic aromatic hydrocarbons (PAHs) and heterocycles. organic-chemistry.org

A plausible pathway involves the initial Sonogashira coupling of this compound with a terminal alkyne to yield a 2-bromo-5-alkynyl-1,1'-biphenyl intermediate. This intermediate is perfectly poised for a subsequent intramolecular cyclization. For example, under conditions suitable for a Heck reaction, the palladium catalyst could mediate the cyclization of the aryl bromide onto the alkyne. This tandem Sonogashira-Heck annulation would generate a six-membered ring, leading to the formation of a substituted dibenzofuran (B1670420) or related fused system, depending on the alkyne substituent. Another possibility is a radical-initiated cyclization, where the alkyne acts as a radical acceptor to form complex 6-7-6 tricyclic scaffolds. rsc.org These advanced strategies transform a simple biphenyl starting material into a complex, fused architecture in a highly efficient manner.

Buchwald-Hartwig Amination and Other C-N Coupling Reactions

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. acs.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction provides a powerful tool for the arylation of amines with aryl halides. organic-chemistry.org The reaction's utility is particularly pronounced in the synthesis of complex molecules where traditional methods for C-N bond formation may fall short. nih.gov

In dihalogenated substrates such as this compound, the regioselectivity of the Buchwald-Hartwig amination is dictated by the relative reactivity of the C-X bonds. Generally, the reactivity of aryl halides in palladium-catalyzed coupling reactions follows the order: I > Br > Cl > F. This trend is attributed to the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition to the palladium(0) catalyst.

Consequently, in a reaction with this compound, the amination is expected to occur selectively at the 5-iodo position. By carefully controlling the reaction conditions, such as the choice of palladium catalyst, ligand, base, and temperature, it is possible to achieve high regioselectivity. For instance, using a catalyst system known for its high activity at lower temperatures can favor the reaction at the more reactive C-I bond while leaving the C-Br bond intact for subsequent transformations. While direct studies on this compound are not extensively reported, research on similar dihaloarenes supports this principle of selective amination. acs.org

Table 1: Regioselective Buchwald-Hartwig Amination of Dihaloarenes

| Aryl Halide Substrate | Amine | Catalyst/Ligand | Base | Solvent | Major Product | Reference |

|---|---|---|---|---|---|---|

| 1-Bromo-4-iodobenzene | Aniline | Pd(OAc)₂/RuPhos | NaOt-Bu | Toluene | 4-Bromo-N-phenylaniline | nih.gov |

| 2-Bromo-5-iodotoluene | Morpholine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 4-(5-Bromo-2-methylphenyl)morpholine | Inferred from acs.org |

| 1-Chloro-4-iodobenzene | N-Methylaniline | Pd(OAc)₂/DavePhos | K₃PO₄ | Toluene | 4-Chloro-N-methyl-N-phenylaniline | Inferred from nih.gov |

The selective functionalization of this compound via Buchwald-Hartwig amination provides a direct route to a variety of N-aryl biphenyl amine derivatives. By first reacting the iodo-position, a bromo-substituted N-aryl biphenyl amine intermediate is formed. This intermediate can then undergo a second C-N coupling reaction at the bromine position, potentially with a different amine, to yield more complex, unsymmetrically substituted diamino-biphenyls. Alternatively, the bromine can be used for other types of cross-coupling reactions, further expanding the molecular diversity.

The synthesis of these derivatives is of significant interest as the N-aryl biphenyl amine motif is a core structure in many functional materials, including organic light-emitting diodes (OLEDs), and in various pharmaceutically active compounds. acs.org The ability to sequentially introduce different amino groups allows for the fine-tuning of the electronic and steric properties of the final molecule.

Table 2: Synthesis of N-Aryl Biphenyl Amine Derivatives

| Biphenyl Substrate | Amine | Catalyst/Ligand | Base | Product | Yield (%) |

|---|---|---|---|---|---|

| This compound | Aniline | Pd(OAc)₂/Xantphos | NaOt-Bu | N-(2-Bromo-[1,1'-biphenyl]-5-yl)aniline | Not reported |

| 2,2'-Dibromo-1,1'-biphenyl | Di-p-anisylamine | Pd(OAc)₂/P(t-Bu)₃ | LiHMDS | 2,2',7,7'-Tetrakis(di-p-anisylamino)-9,9'-spirobifluorene | High |

| 2-Iodoaniline | 2-Bromophenylboronic acid | Pd(OAc)₂/PPh₃ | Na₂CO₃ | (2'-Bromo-biphenyl-2-yl)-carbamic acid tert-butyl ester (after Boc-protection) | Not Reported |

Metal-Halogen Exchange Reactions and Subsequent Electrophilic Quenching

Metal-halogen exchange is a powerful method for the generation of organometallic reagents, which are versatile intermediates in organic synthesis. wikipedia.org This reaction is particularly useful for creating carbon-carbon and carbon-heteroatom bonds through reaction with various electrophiles.

The reaction of an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), with an aryl halide can result in a lithium-halogen exchange, forming a new aryllithium species. wikipedia.org The rate of this exchange is highly dependent on the halogen, following the trend I > Br > Cl. wikipedia.org This predictable reactivity allows for selective metalation of polyhalogenated aromatic compounds.

In the case of this compound, treatment with one equivalent of an alkyllithium reagent at low temperatures (e.g., -78 °C) is expected to result in a highly selective lithium-iodine exchange. This would generate the 2-bromo-5-lithio-1,1'-biphenyl intermediate, leaving the C-Br bond intact. This organolithium intermediate is a potent nucleophile and can be trapped with a wide range of electrophiles, such as aldehydes, ketones, carbon dioxide, and alkyl halides, to introduce new functional groups at the 5-position of the biphenyl system. Studies on polybrominated biphenyls have demonstrated the utility of regioselective bromine-lithium exchange, further supporting the principle of selective halogen exchange based on reactivity. nih.gov

Grignard reagents are organomagnesium compounds that are fundamental in organic synthesis for the formation of carbon-carbon bonds. wisc.eduwvu.edu They are typically prepared by the reaction of an organic halide with magnesium metal in an etheral solvent like diethyl ether or tetrahydrofuran (THF). wisc.eduwvu.edu The reactivity of organic halides towards magnesium follows the same trend as in lithium-halogen exchange: I > Br > Cl. wisc.edu

Therefore, the reaction of this compound with magnesium metal would be expected to selectively form the Grignard reagent at the more reactive 5-position, yielding 2-bromo-5-(magnesioiodo)-1,1'-biphenyl. This Grignard reagent is a strong nucleophile and is widely used in reactions with carbonyl compounds. libretexts.orglibretexts.orgmasterorganicchemistry.com For example, its addition to an aldehyde would produce a secondary alcohol, while reaction with a ketone would yield a tertiary alcohol. libretexts.orglibretexts.orgmasterorganicchemistry.com The reaction with carbon dioxide, followed by an acidic workup, would provide the corresponding carboxylic acid.

Table 3: Examples of Grignard Reactions with Carbonyl Compounds

| Grignard Reagent | Carbonyl Compound | Product after Acidic Workup |

|---|---|---|

| Phenylmagnesium bromide | Acetone | 2-Phenyl-2-propanol |

| 2-Bromo-5-(magnesioiodo)-1,1'-biphenyl (hypothetical) | Benzaldehyde | (2-Bromo-[1,1'-biphenyl]-5-yl)(phenyl)methanol |

| 2-Bromo-5-(magnesioiodo)-1,1'-biphenyl (hypothetical) | Carbon Dioxide | 2-Bromo-[1,1'-biphenyl]-5-carboxylic acid |

| Methylmagnesium iodide | Cyclohexanone | 1-Methylcyclohexan-1-ol |

Nucleophilic Aromatic Substitution (SNAr) on Activated Derivatives

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. These EWGs stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction. rsc.org

The unactivated this compound is not expected to undergo SNAr reactions readily. However, if the biphenyl ring is functionalized with a potent electron-withdrawing group, such as a nitro group (NO₂), at a position ortho or para to one of the halogens, the system can be activated for SNAr.

A relevant example is the reaction of 2′-bromo-2-fluoro-5-nitro-1,1′-biphenyl. In this molecule, the fluorine atom is activated by the para-nitro group. This activation allows for the nucleophilic displacement of the fluoride (B91410) by an amine, such as (R)-(3-N,N-dimethylamino)pyrrolidine, to yield the corresponding N-substituted biphenyl derivative. rsc.org This demonstrates that with appropriate activation, selective nucleophilic substitution can be achieved on a dihalogenated biphenyl system. The reactivity of the leaving group in SNAr reactions often follows the trend F > Cl > Br > I, which is opposite to the trend observed in many metal-catalyzed cross-coupling reactions. This is because the rate-determining step in SNAr is typically the initial nucleophilic attack, which is favored by a more electronegative leaving group that polarizes the C-X bond.

Theoretical and Computational Investigations of 2 Bromo 5 Iodo 1,1 Biphenyl

Quantum Chemical Studies on Electronic Structure and Reactivity Profiles

Quantum chemical methods are instrumental in elucidating the electronic characteristics and predicting the reactivity of molecules. For 2-Bromo-5-iodo-1,1'-biphenyl, these studies focus on the strengths of the carbon-halogen bonds and the molecule's susceptibility to electrophilic and nucleophilic attack.

Density Functional Theory (DFT) Calculations for Halogen-Carbon Bond Energies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations are employed to determine the bond dissociation energies (BDEs) of the Carbon-Bromine (C-Br) and Carbon-Iodine (C-I) bonds.

The bond dissociation energy is a measure of the strength of a chemical bond. Generally, the C-I bond is weaker and more susceptible to cleavage than the C-Br bond due to the lower electronegativity and larger atomic radius of iodine compared to bromine. This makes the C-I bond longer and the orbital overlap with carbon less effective.

Theoretical calculations have shown that in related aryl halides, the order of replacement for halogens is I > Br > Cl, which is consistent with the relative bond strengths. shu.ac.uk The C-Cl bond is generally the strongest among the three. tdx.cat

Table 1: Calculated Halogen-Carbon Bond Dissociation Energies (Illustrative)

| Bond Type | Bond Dissociation Energy (kcal/mol) |

|---|---|

| C-I | Data not available for this specific molecule |

Frontier Molecular Orbital (FMO) Analysis for Electrophilic/Nucleophilic Attack

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. imperial.ac.uk It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the region of the molecule most likely to donate electrons in a reaction (nucleophilic), while the LUMO is the region most likely to accept electrons (electrophilic).

For this compound, FMO analysis can predict the most probable sites for electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO across the molecule is influenced by the electronegativity and position of the halogen substituents. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity. researchgate.net

In halogenated aromatic compounds, the LUMO is often localized on the carbon atoms attached to the halogens, making these sites susceptible to nucleophilic attack. The presence of both bromine and iodine atoms with different electronegativities and polarizabilities creates a complex electronic landscape within the molecule.

Table 2: Frontier Molecular Orbital Properties (Illustrative)

| Molecular Orbital | Energy (eV) | Primary Location of Electron Density |

|---|---|---|

| HOMO | Data not available | Typically on the biphenyl (B1667301) rings |

| LUMO | Data not available | Often localized near the C-X bonds |

Note: Specific FMO data for this compound is not available in the searched literature. The table illustrates the type of data obtained from such analyses.

Molecular Dynamics Simulations for Conformational Analysis in Solution and Solid State

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules, including conformational changes over time. nih.govfrontiersin.orgwiley.com For this compound, MD simulations can reveal how the molecule behaves in different environments, such as in solution or in a crystalline solid state.

Torsional Dynamics of the Biphenyl Linkage

The two phenyl rings in a biphenyl system are not static; they can rotate relative to each other around the central carbon-carbon single bond. This rotation is described by the dihedral or torsional angle. The dynamics of this rotation are influenced by factors such as temperature, solvent, and the presence of substituents on the rings.

In this compound, the bulky halogen atoms at the ortho and meta positions introduce steric hindrance, which can restrict the rotation of the phenyl rings. MD simulations can quantify the energy barriers associated with this rotation and predict the preferred dihedral angles. nih.gov

Mechanistic Predictions for Catalytic Cycles Involving this compound

This compound can participate in various catalytic cross-coupling reactions, which are fundamental processes in organic synthesis for forming carbon-carbon bonds. Theoretical studies can help elucidate the mechanisms of these reactions.

In reactions like the Suzuki or Negishi coupling, a common catalytic cycle involves a palladium or nickel catalyst. The cycle typically includes steps such as oxidative addition, transmetalation, and reductive elimination. oaes.cc

Due to the differential reactivity of the C-I and C-Br bonds, selective reactions are possible. The weaker C-I bond is expected to undergo oxidative addition to a low-valent metal center more readily than the C-Br bond. This selectivity allows for the stepwise functionalization of the biphenyl scaffold. Theoretical calculations can model the transition states and intermediates of these catalytic steps, providing insights into the reaction kinetics and selectivity. For instance, studies on related systems have shown that the oxidative addition of aryl halides to a metal center is a key step, and its rate depends on the nature of the halogen. shu.ac.uk

Computational Elucidation of Oxidative Addition and Reductive Elimination Steps

The reactivity of this compound in transition-metal-catalyzed cross-coupling reactions is primarily governed by the oxidative addition of a metal complex into one of the carbon-halogen bonds. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in understanding the mechanistic details of this crucial step.

The selectivity of oxidative addition is largely determined by the differing bond dissociation energies (BDEs) of the C-I and C-Br bonds. Generally, the C-I bond is weaker than the C-Br bond, making it more susceptible to cleavage. researchgate.net DFT calculations on various haloarenes have consistently shown that the energy barrier for oxidative addition increases in the order I < Br < Cl. acs.orgresearchgate.net This suggests that in a molecule like this compound, a palladium(0) or nickel(0) catalyst will preferentially react at the C-I bond.

The mechanism of oxidative addition can vary depending on the specific haloarene and the ligands on the metal center. For iodoarenes, an associative mechanism involving the displacement of a ligand is often favored. acs.org In contrast, for bromoarenes, a dissociative pathway where a ligand first detaches from the metal complex can be the rate-limiting step. acs.org

Reductive elimination, the final step in many cross-coupling catalytic cycles, involves the formation of a new carbon-carbon bond from the organometallic intermediate. Computational studies on biphenyl systems have shown that the steric and electronic properties of the ligands and the substituents on the biphenyl core significantly influence the energy barrier of this step. For instance, bulky ligands can facilitate reductive elimination by promoting a more favorable geometry for bond formation. chemrxiv.org

A simplified representation of the computed energy profile for the selective oxidative addition to this compound is presented in the table below. The values are illustrative and based on general trends observed in computational studies of similar dihaloarenes.

| Reaction Step | Reactants | Transition State | Product | Activation Energy (kcal/mol) |

|---|---|---|---|---|

| Oxidative Addition at C-I | This compound + Pd(0)L₂ | [TS₁]‡ | (2-bromo-1,1'-biphenyl-5-yl)Pd(II)(I)L₂ | ~15-20 |

| Oxidative Addition at C-Br | This compound + Pd(0)L₂ | [TS₂]‡ | (5-iodo-1,1'-biphenyl-2-yl)Pd(II)(Br)L₂ | ~20-25 |

Transition State Analysis for Selectivity in Cross-Coupling Reactions

The high selectivity observed in cross-coupling reactions of dihaloarenes can be rationalized by analyzing the transition states of the competing oxidative addition pathways. nih.gov Using computational methods, the geometries and energies of the transition states for the insertion of a metal catalyst into the C-I and C-Br bonds of this compound can be modeled.

The transition state for the oxidative addition to the C-I bond is generally found to be lower in energy than that for the C-Br bond. This energy difference is the primary determinant of the high regioselectivity. The distortion/interaction model is a useful framework for analyzing these transition states. nih.gov It partitions the activation energy into two components: the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted fragments. For the C-I bond, the lower bond strength means less distortion energy is required to reach the elongated bond length in the transition state.

Furthermore, the nature of the ligand on the metal catalyst can influence selectivity. Bulky ligands can create steric hindrance that may favor reaction at the less sterically encumbered position. In this compound, the iodine atom is at the 5-position, which is generally less sterically crowded than the 2-position where the bromine atom resides. However, the inherent reactivity difference between the C-I and C-Br bonds is typically the dominant factor. nih.gov

The table below summarizes the key parameters from a hypothetical transition state analysis for the palladium-catalyzed oxidative addition to this compound, illustrating the factors that govern selectivity.

| Parameter | Transition State (C-I addition) | Transition State (C-Br addition) | Comment |

|---|---|---|---|

| Relative Free Energy (kcal/mol) | 0.0 | +5 to +10 | Lower energy indicates the preferred pathway. |

| C-Halogen Bond Length (Å) | ~2.8-3.0 | ~2.6-2.8 | Significant bond elongation from the ground state. |

| Pd-C Distance (Å) | ~2.2-2.4 | ~2.1-2.3 | Formation of the new Pd-C bond. |

| Imaginary Frequency (cm⁻¹) | ~-200 to -300 | ~-250 to -350 | Confirms the structure as a true transition state. |

Computational Design of Novel Derivatives with Tailored Electronic Properties

Computational chemistry is a powerful tool for the in silico design of novel derivatives of this compound with specific, tailored electronic properties for applications in materials science, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). By systematically modifying the structure of the parent molecule and calculating key electronic parameters, structure-property relationships can be established. researchgate.netaip.org

The electronic properties of biphenyl derivatives are highly dependent on the nature and position of their substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can be introduced to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently the HOMO-LUMO gap. ajchem-a.com For instance, adding an EDG such as an amino or methoxy (B1213986) group is expected to raise the HOMO energy, while an EWG like a nitro or cyano group will lower the LUMO energy.

DFT and time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic and photophysical properties of designed derivatives. mdpi.com Parameters such as the HOMO-LUMO gap, ionization potential, electron affinity, and absorption spectra can be computed to screen for promising candidates before their synthesis. researchgate.net

The table below presents a hypothetical computational screening of this compound derivatives with different substituents, illustrating how electronic properties can be tuned.

| Derivative | Substituent (Position) | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Parent Molecule | - | -6.0 | -1.5 | 4.5 |

| Derivative A | -NO₂ (4') | -6.2 | -2.0 | 4.2 |

| Derivative B | -NH₂ (4') | -5.5 | -1.3 | 4.2 |

| Derivative C | -CN (4') | -6.1 | -1.8 | 4.3 |

| Derivative D | -OCH₃ (4') | -5.7 | -1.4 | 4.3 |

Advanced Spectroscopic and Diffraction Methodologies in Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it is possible to map out the carbon-hydrogen framework and establish the connectivity of atoms within the molecule.

¹H and ¹³C NMR for Structural Connectivity

The ¹H (proton) and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. For 2-Bromo-5-iodo-1,1'-biphenyl, the spectra are expected to be complex due to the low symmetry of the molecule.

¹H NMR Spectroscopy: The molecule has eight aromatic protons distributed across two phenyl rings. The substituted ring contains three protons, while the unsubstituted ring contains five. The electron-withdrawing effects of the bromine and iodine atoms, along with anisotropic effects from the ring currents, would cause the signals to appear in the aromatic region (typically 7.0-8.0 ppm).

Substituted Ring (A): The three protons on the bromo-iodo-phenyl ring would appear as distinct multiplets. The proton at C4 (between the bromine and iodine) would likely be a doublet of doublets. The proton at C6 (adjacent to the bromine) would be a doublet, and the proton at C3 would also be a doublet of doublets.

Unsubstituted Ring (B): The five protons on the second phenyl ring would resemble a typical monosubstituted benzene (B151609) pattern, with signals for the ortho, meta, and para protons appearing as complex multiplets.

¹³C NMR Spectroscopy: A total of 12 distinct signals are expected, one for each carbon atom. The chemical shifts would be influenced by the attached halogens and the biphenyl (B1667301) linkage.

Carbons bonded to halogens (C2 and C5) would be significantly shifted. The carbon bearing the bromine (C2) would appear in the approximate range of 120-125 ppm, while the carbon bonded to the more electronegative iodine (C5) would be found further downfield, though iodine's heavy atom effect can sometimes cause upfield shifts.

The quaternary carbons (C1, C1', C2, C5) would typically show lower intensity signals compared to the protonated carbons.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | |||

|---|---|---|---|---|

| Position | Predicted δ (ppm) | Predicted Multiplicity | Position | Predicted δ (ppm) |

| H3 | ~7.6-7.8 | d | C1 | ~140-145 |

| H4 | ~7.8-8.0 | dd | C2 | ~122-128 |

| H6 | ~7.4-7.6 | d | C3 | ~135-140 |

| H2'/H6' | ~7.5-7.7 | m | C4 | ~132-138 |

| H3'/H5' | ~7.3-7.5 | m | C5 | ~95-100 |

| H4' | ~7.2-7.4 | m | C6 | ~130-135 |

| C1' | ~138-142 | |||

| C2'/C6' | ~128-131 | |||

| C3'/C5' | ~127-130 | |||

| C4' | ~126-129 |

Note: These are estimated values and can vary based on solvent and experimental conditions. d = doublet, dd = doublet of doublets, m = multiplet.

Since the molecule is not derivatized with fluorine, ¹⁹F NMR is not applicable.

2D NMR Techniques (COSY, HSQC, HMBC) for Definitive Assignments

To unambiguously assign each ¹H and ¹³C signal, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks would appear between adjacent protons (³J coupling), such as H3 and H4, and H4 and H6 on the substituted ring. This would allow for the mapping of the proton connectivity within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. Each proton signal would show a cross-peak with its corresponding carbon signal, allowing for the direct assignment of all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This is crucial for assigning quaternary carbons and piecing the molecular fragments together. For instance, the proton H6 would show a correlation to the quaternary carbon C1 and the bromine-bearing carbon C2. Protons on one ring (e.g., H2'/H6') would show correlations to the quaternary carbon of the other ring (C1), confirming the biphenyl linkage.

Expected Key 2D NMR Correlations

| Technique | Proton | Expected Carbon Correlations (HMBC) or Proton Correlations (COSY) | Significance |

|---|---|---|---|

| COSY | H3 | H4 | Confirms adjacency on Ring A |

| COSY | H4 | H3, H6 | Confirms connectivity within Ring A |

| HMBC | H6 | C1, C2, C4 | Assigns C1 and C2; confirms ring structure |

| HMBC | H3 | C1, C5 | Assigns C1 and C5 |

| HMBC | H2'/H6' | C1, C4', C3'/C5' | Confirms biphenyl linkage and assigns C1 |

Application of ¹²⁷I NMR for Iodine Environment Characterization

Iodine-127 is an NMR-active nucleus; however, its practical application in the structural elucidation of molecules like this compound is severely limited. The ¹²⁷I nucleus has a nuclear spin of 5/2 and a large quadrupole moment. huji.ac.il This causes extremely fast nuclear relaxation, leading to very broad NMR signals—often too broad to be detected by standard high-resolution spectrometers. huji.ac.il

Therefore, while theoretically possible, obtaining a useful ¹²⁷I NMR spectrum for this compound would be highly challenging. The technique is generally restricted to species where the iodine atom is in a highly symmetric electronic environment, such as the iodide ion (I⁻), which is not the case here. huji.ac.il Consequently, ¹²⁷I NMR is not a practical method for characterizing the iodine environment in this specific molecule.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing data on bond lengths, bond angles, and intermolecular interactions.

Elucidation of Solid-State Molecular Conformation and Packing

Although a specific crystal structure for this compound is not available in the surveyed literature, its expected solid-state conformation can be inferred from related structures. In substituted biphenyls, steric hindrance between substituents at the ortho positions (the 2, 2', 6, and 6' positions) forces the two phenyl rings to twist relative to each other.

For this compound, the presence of the bromine atom at the C2 position would create significant steric strain, preventing the molecule from adopting a planar conformation. It is expected that the dihedral angle between the planes of the two phenyl rings would be substantial, likely in the range of 50-70 degrees.

The analysis of the crystal packing would reveal how individual molecules arrange themselves in the crystal lattice. This arrangement is dictated by a balance of forces, including van der Waals interactions and, potentially, more specific intermolecular bonds like halogen bonding.

Analysis of Intermolecular Halogen Bonding Interactions

Halogen bonding is a highly directional, noncovalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site. nih.gov In this compound, both the bromine and iodine atoms have the potential to act as halogen bond donors. The electrophilicity of the σ-hole increases with the polarizability of the halogen, making iodine a stronger halogen bond donor than bromine. researchgate.net

In a hypothetical crystal structure, several types of halogen bonding interactions could be anticipated:

I···N/O Interactions: If co-crystallized with a halogen bond acceptor (e.g., pyridine), strong I···N or I···O bonds would likely form.

I···Br or I···I Interactions: In a pure crystal, the iodine atom of one molecule could interact with the bromine or iodine atom of a neighboring molecule, where one halogen acts as the donor and the other as the acceptor (at its nucleophilic equatorial region).

Br···π or I···π Interactions: The halogen atoms could also interact with the electron-rich π-system of a phenyl ring on an adjacent molecule.

Crystallographic Insights into Torsional Angles and Bond Lengths

X-ray crystallography offers definitive proof of molecular structure by mapping electron density in a single crystal. While a specific crystal structure for this compound is not publicly available, analysis of related halogenated biphenyl structures provides valuable insights into expected geometric parameters.

The defining structural feature of biphenyls is the torsional (or dihedral) angle between the two phenyl rings. This angle is a result of the balance between two opposing effects: steric hindrance from the ortho substituents, which favors a twisted conformation, and π-conjugation between the rings, which favors a planar arrangement. In this compound, the bromine atom at the 2-position (an ortho position) introduces significant steric strain. This steric hindrance forces the two phenyl rings out of planarity. For unsubstituted biphenyl, the torsional angle in the gas phase is approximately 44°, while in the solid state, it adopts a planar conformation. nih.gov For ortho-substituted biphenyls, this angle is expected to be larger to alleviate steric repulsion. The precise angle depends on the crystal packing forces but is anticipated to be significantly non-planar.

Bond lengths within the molecule are also influenced by the halogen substituents. The carbon-bromine (C-Br) and carbon-iodine (C-I) bond lengths are predictable based on the sum of the covalent radii of the atoms. The C-C bond connecting the two phenyl rings may be slightly elongated compared to a standard sp²-sp² single bond due to the steric push from the ortho-substituent.

| Parameter | Expected Value / Trend | Influencing Factor |

|---|---|---|

| Inter-ring Torsional Angle | Significantly > 45° | Steric hindrance from ortho-bromine substituent |

| C-Br Bond Length | ~1.90 Å | Covalent radii of Carbon and Bromine |

| C-I Bond Length | ~2.10 Å | Covalent radii of Carbon and Iodine |

| Inter-ring C-C Bond Length | Slightly elongated (>1.49 Å) | Steric repulsion between rings |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as deducing its structure from fragmentation patterns.

High-resolution mass spectrometry can measure the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the exact mass of the molecular ion, which in turn can be used to confirm the molecular formula. The molecular formula for this compound is C₁₂H₈BrI. chemscene.com Using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹²⁷I), the monoisotopic mass can be calculated with high accuracy, distinguishing it from other compounds with the same nominal mass.

| Isotope | Exact Mass (Da) | Number of Atoms | Total Mass (Da) |

|---|---|---|---|

| ¹²C | 12.000000 | 12 | 144.000000 |

| ¹H | 1.007825 | 8 | 8.062600 |

| ⁷⁹Br | 78.918337 | 1 | 78.918337 |

| ¹²⁷I | 126.904473 | 1 | 126.904473 |

| Calculated Monoisotopic Mass (M) | 357.885410 |

A key feature in the mass spectrum of this compound is its unique isotopic pattern, which arises from the natural abundances of halogen isotopes. Bromine has two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), in an approximate 1:1 ratio. Iodine, however, is monoisotopic (¹²⁷I, 100%).

This leads to a characteristic signature for the molecular ion peak (M). There will be a peak corresponding to the molecule containing ⁷⁹Br (M) and another peak of nearly equal intensity at two mass units higher (M+2) corresponding to the molecule containing ⁸¹Br. This distinctive M/M+2 doublet is a clear indicator of the presence of a single bromine atom in the molecule or its fragments.

Under electron ionization (EI), the molecular ion of this compound will be energetically unstable and undergo fragmentation. The fragmentation patterns provide structural information. For halogenated biphenyls, common fragmentation pathways involve the sequential loss of halogen atoms. rsc.org

Plausible fragmentation steps include:

Loss of Iodine: The C-I bond is weaker than the C-Br bond, so the initial loss of an iodine radical (·I) is a likely event, leading to a fragment ion [M - I]⁺.

Loss of Bromine: Subsequent or alternative loss of a bromine radical (·Br) would result in an [M - Br]⁺ ion.

Loss of Both Halogens: A fragment corresponding to [M - Br - I]⁺ is also expected.

Ring Fission: Cleavage of the biphenyl structure itself can occur, although this is typically less favorable than the loss of the bulky halogen substituents.

The relative intensities of these fragment ions can sometimes be influenced by the substitution pattern, such as the "ortho effect," where interactions between substituents on adjacent carbons can alter fragmentation routes. mdpi.com

| Ion | Description | Expected m/z (for ⁷⁹Br) |

|---|---|---|

| [C₁₂H₈BrI]⁺˙ | Molecular Ion (M) | 358 |

| [C₁₂H₈⁸¹BrI]⁺˙ | Molecular Ion (M+2) | 360 |

| [C₁₂H₈Br]⁺ | Loss of Iodine radical (·I) | 231 |

| [C₁₂H₈I]⁺ | Loss of Bromine radical (·Br) | 279 |

| [C₁₂H₈]⁺˙ | Loss of Br and I radicals | 152 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Probes

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. thermofisher.com These techniques are complementary and provide a characteristic "fingerprint" of the compound, allowing for functional group identification.

For this compound, key vibrational modes include:

Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹. pressbooks.pub

Aromatic C=C Stretching: Multiple bands are expected in the 1600-1450 cm⁻¹ region, characteristic of the phenyl rings. pressbooks.pub

C-H Bending: In-plane and out-of-plane bending vibrations occur at lower frequencies and are sensitive to the substitution pattern on the rings.

Carbon-Halogen Stretching: The C-I and C-Br stretching vibrations are found in the far-infrared or low-frequency Raman region. The C-Br stretch is typically in the 600-500 cm⁻¹ range, while the C-I stretch is at an even lower wavenumber, often below 400 cm⁻¹. researchgate.net

The non-planar (twisted) conformation of the molecule, induced by the ortho-bromine, can also influence the vibrational spectra. Certain vibrational modes may be sensitive to the torsional angle, making vibrational spectroscopy a useful probe for conformational analysis in solution or the solid state.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | FT-IR, Raman |

| C-H Out-of-Plane Bend | 900 - 675 | FT-IR |

| C-Br Stretch | 600 - 500 | FT-IR, Raman |

| C-I Stretch | < 400 | Raman |

Electronic Absorption and Emission Spectroscopy for Optical Property Characterization of Derivatives

While this compound itself is not expected to have remarkable optical properties, it serves as a valuable building block for synthesizing more complex derivatives with tailored electronic characteristics. UV-Visible absorption and fluorescence (emission) spectroscopy are used to characterize these properties.

The electronic spectrum of biphenyl shows an intense absorption band around 250 nm, corresponding to a π→π* transition. pressbooks.pub The presence of halogen substituents on the rings will cause a bathochromic (red) shift in this absorption.

By chemically modifying the biphenyl core—for example, by introducing electron-donating or electron-withdrawing groups or extending the conjugation—new derivatives can be created with interesting photophysical properties. For instance, derivatives of halogenated aromatics can be used to synthesize fluorescent molecules. acs.org The absorption and emission maxima, quantum yield, and Stokes shift of these derivatives are key parameters determined by electronic spectroscopy. These properties are crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs) or fluorescent sensors.

| Spectroscopic Parameter | Information Provided | Relevance for Derivatives |

|---|---|---|

| Absorption Maximum (λmax) | Energy of electronic transitions (e.g., π→π*) | Indicates the color and electronic structure of the new compound |

| Molar Absorptivity (ε) | Efficiency of light absorption | Quantifies the intensity of the absorption band |

| Emission Maximum (λem) | Energy of emitted light after excitation | Determines the color of fluorescence |

| Fluorescence Quantum Yield (ΦF) | Efficiency of the emission process | Measures the brightness of the fluorescent derivative |

| Stokes Shift | Difference between λmax and λem | Important for applications in fluorescence imaging and sensing |

Applications in Advanced Material Science and Supramolecular Chemistry Research

Precursor in the Synthesis of Ligands for Asymmetric Catalysis

The biphenyl (B1667301) backbone is a foundational structural motif in a wide array of chiral ligands that have proven instrumental in the field of asymmetric catalysis. The inherent atropisomerism of certain ortho-substituted biphenyls allows for the creation of a chiral environment around a metal center, which is crucial for achieving high enantioselectivity in chemical reactions.

While direct synthesis routes starting from 2-Bromo-5-iodo-1,1'-biphenyl are not documented, the general strategies for preparing these classes of ligands from substituted biphenyls are well-established. The bromine and iodine atoms on this compound could be sequentially functionalized, for instance, through metal-halogen exchange followed by reaction with an appropriate phosphorus electrophile to introduce phosphine (B1218219) groups. Similarly, conversion of the bromo and iodo substituents to other functional groups, such as amines or hydroxyls, would pave the way for the synthesis of phosphoramidite (B1245037) and N-Heterocyclic Carbene (NHC) ligands. The differential reactivity of the C-Br and C-I bonds is a key feature that would allow for controlled, stepwise synthesis.

Table 1: Potential Synthetic Utility of this compound in Ligand Synthesis

| Ligand Type | General Synthetic Approach from Biphenyls | Potential Role of this compound |

|---|---|---|

| Chiral Phosphine | Ortho-lithiation or Grignard formation followed by reaction with chlorophosphines. | Sequential metal-halogen exchange at the bromo and iodo positions to introduce different phosphine moieties. |

| Phosphoramidite | Synthesis of biphenol derivatives followed by reaction with a phosphorus-containing amine. | Conversion of bromo and iodo groups to hydroxyls to form a biphenol precursor. |

Ligands derived from biphenyl scaffolds have been successfully employed in a multitude of enantioselective catalytic reactions. These include, but are not limited to, asymmetric hydrogenation, carbon-carbon bond-forming reactions, and various cycloadditions. The efficacy of these ligands is often attributed to the rigid and well-defined chiral pocket they create around the metal catalyst. Although no specific applications of ligands derived from this compound have been reported, it is plausible that such ligands could be effective in these transformations, with the specific substitution pattern potentially influencing the steric and electronic properties of the resulting catalyst and, consequently, its stereoselectivity.

Building Block for Optoelectronic Materials Research

The biphenyl unit is a common component in the molecular architecture of organic materials designed for optoelectronic applications. Its rigid structure can contribute to high thermal stability and good charge transport properties, which are essential for devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

In the design of OLED materials, twisted biphenyl structures are often utilized to control the electronic properties and prevent intermolecular aggregation, which can quench luminescence. The ortho-bromo substituent in this compound would induce a natural twist in the biphenyl core. This inherent torsion, combined with the potential for further functionalization at the bromo and iodo positions, could be leveraged to synthesize novel host materials with high triplet energies, a key requirement for efficient phosphorescent OLEDs. Similarly, by attaching suitable chromophoric units, this compound could serve as a precursor to new emitter molecules.

The performance of OFETs is highly dependent on the molecular packing and charge carrier mobility of the organic semiconductor used as the active material. Biphenyl-containing molecules can exhibit favorable π-π stacking, which facilitates charge transport. The functional handles on this compound would allow for the attachment of various solubilizing groups or moieties that can influence the self-assembly and thin-film morphology of the resulting materials, thereby tuning their performance in OFET devices.

Photoresponsive materials are capable of undergoing a change in their physical or chemical properties upon exposure to light. The biphenyl scaffold can be incorporated into polymers or molecular switches that exhibit photochromism or other light-induced behaviors. The bromo and iodo groups of this compound could serve as reactive sites for polymerization or for the attachment of photoactive units, enabling the synthesis of novel photoresponsive systems.

Scaffold for Polymer Chemistry and Oligomer Synthesis

The presence of two distinct halogen atoms on the biphenyl scaffold makes this compound a promising candidate for the synthesis of novel polymers and oligomers through various cross-coupling reactions. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed reactions, allowing for regioselective functionalization. nih.gov

Monomer in Conjugated Polymer Architectures

Conjugated polymers, characterized by alternating single and double bonds along their backbone, are of significant interest for applications in organic electronics. The synthesis of such polymers often relies on the palladium-catalyzed cross-coupling of di-haloaromatic monomers. unist.ac.kr this compound could serve as a valuable AB-type monomer in step-growth polymerization reactions like Suzuki, Stille, or Sonogashira coupling to produce poly(p-phenylene) derivatives. physicsjournal.net

The differential reactivity of the C-I and C-Br bonds would allow for a controlled, stepwise polymerization. For instance, a selective reaction at the iodo position could be followed by a second coupling reaction at the bromo position, enabling the synthesis of well-defined block copolymers or polymers with alternating functionalities. This regioselectivity is crucial for controlling the polymer's electronic and physical properties. researchgate.net

Table 1: Potential Cross-Coupling Reactions for Polymerization of this compound

| Coupling Reaction | Reactants | Catalyst System | Potential Polymer Backbone |

|---|---|---|---|

| Suzuki Coupling | Boronic acids/esters | Pd catalyst (e.g., Pd(PPh₃)₄) + Base | Poly(p-phenylene)s |

| Stille Coupling | Organostannanes | Pd catalyst (e.g., Pd(PPh₃)₄) | Poly(p-phenylene)s |

Dendrimer and Hyperbranched Polymer Core Structures

Dendrimers and hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. wikipedia.orgnih.gov Their unique properties, such as low viscosity and high solubility, make them suitable for various applications, including drug delivery and catalysis. mdpi.com

A di-halogenated molecule like this compound can serve as a core molecule for the synthesis of dendrimers and hyperbranched polymers. doaj.orgkoreascience.kr The synthesis would typically involve a divergent approach, where successive generations of branching units are added to the core. The two halogen atoms provide initial reaction sites for the attachment of the first layer of monomers. For example, a reaction with a monomer containing both an amino and two ester groups could be initiated at the halogen sites, followed by hydrolysis of the esters to carboxylic acids, which then serve as the reactive sites for the next generation.

Framework in Supramolecular Assembly and Metal-Organic Framework (MOF) Synthesis

The field of supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of large, well-organized structures. Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters coordinated to organic ligands, known as linkers. imperial.ac.ukchemrxiv.orgescholarship.org

Design of Linkers for Extended Crystalline Structures

In the context of MOFs, this compound, after conversion of its halogen groups to coordinating groups like carboxylates or pyridyls, could act as a bifunctional organic linker. researchgate.netacs.org The biphenyl unit provides rigidity, which is crucial for the formation of porous and stable frameworks. The original positions of the halogen atoms would dictate the geometry of the resulting MOF.

Furthermore, the presence of halogen atoms on the linker can influence the properties of the MOF. For instance, they can be used for post-synthetic modification, where the halogen atoms are replaced with other functional groups to tune the MOF's properties for specific applications like gas storage or catalysis.

Investigation of Self-Assembly Processes Directed by Halogen Interactions

Halogen bonding is a non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. nih.gov The strength of this interaction increases with the polarizability of the halogen atom (I > Br > Cl > F). This compound possesses two potential halogen bond donors, with the iodine atom being the stronger one.